![molecular formula C8H17NO2 B13309505 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine](/img/structure/B13309505.png)
2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine
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Overview
Description
2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine typically involves the reaction of ethylene oxide with oxirane in the presence of an amine catalyst . The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale reactors with continuous feed systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration . The product is then purified using distillation or crystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-2-(oxolan-3-yl)ethan-1-amine
- 2-(oxolan-2-yl)ethan-1-amine
- 2-[(oxolan-2-yl)methoxy]ethan-1-amine
Uniqueness
2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethoxy group and oxolane ring contribute to its reactivity and interaction with molecular targets, making it a valuable compound in various research applications .
Biological Activity
2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine, a compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, including antimicrobial and antifungal properties, mechanism of action, and its applications in scientific research.
The synthesis of this compound typically involves the reaction of ethoxyethanol with oxirane (ethylene oxide) in the presence of a suitable catalyst. The compound is characterized by its unique combination of functional groups, which confer distinct chemical reactivity and biological activity .
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi. For instance:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 16 μg/mL |
Candida albicans | 64 μg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to act as a ligand, binding to receptors or enzymes, thereby modulating their activity. This interaction can disrupt essential cellular processes in microbial cells, leading to their death or inhibition .
Case Study 1: Antimicrobial Efficacy
In a controlled study involving Staphylococcus aureus, researchers observed that treatment with this compound led to a significant reduction in bacterial viability. The study employed a time-kill assay, revealing that the compound's bactericidal effects were time-dependent and concentration-dependent.
Case Study 2: Antifungal Activity
A separate study focused on the antifungal activity against Candida albicans. The compound was tested in various concentrations, showing that at higher concentrations (≥64 μg/mL), it effectively inhibited fungal growth. The results indicated potential for therapeutic applications in treating fungal infections .
Applications in Research
Beyond its antimicrobial properties, this compound is being explored for various applications:
- Pharmaceutical Development : As a building block in organic synthesis for pharmaceuticals.
- Agrochemicals : Its potential use in developing agrochemicals due to its biological activity.
- Specialty Chemicals : Utilized in manufacturing specialty chemicals and solvents.
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-ethoxy-2-(oxolan-2-yl)ethanamine |
InChI |
InChI=1S/C8H17NO2/c1-2-10-8(6-9)7-4-3-5-11-7/h7-8H,2-6,9H2,1H3 |
InChI Key |
ZZAHQLLOLIMVBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN)C1CCCO1 |
Origin of Product |
United States |
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